molecular formula C17H24N2O4S B2715516 4-Acetyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide CAS No. 2380185-68-0

4-Acetyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide

Cat. No. B2715516
CAS RN: 2380185-68-0
M. Wt: 352.45
InChI Key: AUBNOEIEZWEJLC-UHFFFAOYSA-N
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Description

4-Acetyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide , also known by its IUPAC name 2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[(4-morpholin-4-yl)phenyl]butan-1-one , is a chemical compound with the molecular formula C24H32N2O2 . It falls within the category of heterocyclic compounds and contains a morpholine ring, an acetyl group, and a benzenesulfonamide moiety .


Synthesis Analysis

The synthesis of morpholines often involves starting from 1,2-amino alcohols or their derivatives. For 4-Acetyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide, a straightforward method was developed. It includes a sequence of coupling, cyclization, and reduction reactions using readily available amino alcohols and α-haloacid chlorides. This methodology yields various substituted morpholines, spiro morpholines, and ring-fused morpholines .

Additionally, solid-phase synthesis has been employed for heterocyclization of amino alcohols into morpholines and morpholinones .


Molecular Structure Analysis

  • Chemical Structure :

Safety and Hazards

As with any chemical compound, safety precautions should be taken during handling. The provided Safety Information indicates that it may cause eye damage . Always follow proper laboratory practices and consult safety data sheets.

properties

IUPAC Name

4-acetyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4S/c1-14(20)15-3-5-16(6-4-15)24(21,22)18-13-17(7-2-8-17)19-9-11-23-12-10-19/h3-6,18H,2,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBNOEIEZWEJLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2(CCC2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzene-1-sulfonamide

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